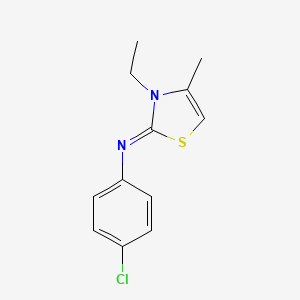

N-(4-chlorophenyl)-3-ethyl-4-methyl-2,3-dihydro-1,3-thiazol-2-imine

Description

N-(4-chlorophenyl)-3-ethyl-4-methyl-2,3-dihydro-1,3-thiazol-2-imine is a heterocyclic compound that contains a thiazole ring

Properties

IUPAC Name |

N-(4-chlorophenyl)-3-ethyl-4-methyl-1,3-thiazol-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2S/c1-3-15-9(2)8-16-12(15)14-11-6-4-10(13)5-7-11/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZWMMKRZSTTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CSC1=NC2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-ethyl-4-methyl-2,3-dihydro-1,3-thiazol-2-imine typically involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of sulfur and a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-ethyl-4-methyl-2,3-dihydro-1,3-thiazol-2-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound N-(4-chlorophenyl)-3-ethyl-4-methyl-2,3-dihydro-1,3-thiazol-2-imine has been studied for its efficacy against various bacterial strains. In vitro studies have demonstrated that compounds with thiazole rings can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have shown promising results in inhibiting pathogens responsible for infections .

Anticancer Properties

The potential of this compound as an anticancer agent has been explored through various assays. Studies focusing on thiazole derivatives have reported their effectiveness against cancer cell lines, including breast cancer (MCF7) and others. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. The presence of specific substituents on the thiazole ring significantly influences the compound's potency against microbial and cancerous cells. For example:

| Substituent | Effect on Activity |

|---|---|

| 4-Chlorophenyl group | Enhances antimicrobial and anticancer activity |

| Ethyl and methyl groups | Contribute to lipophilicity and cellular uptake |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets such as enzymes involved in cancer progression and bacterial resistance mechanisms. These studies help in understanding how modifications to the chemical structure can enhance efficacy and selectivity .

Computational Approaches

Advanced computational methods, including density functional theory (DFT) and molecular dynamics simulations, are utilized to evaluate the stability and reactivity of this compound under physiological conditions. These approaches provide insights into potential metabolic pathways and interactions with biological macromolecules .

Antimicrobial Screening

A study conducted on a series of thiazole derivatives revealed that compounds structurally similar to this compound exhibited significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The results indicated that modifications in the thiazole ring could lead to improved antimicrobial properties.

Anticancer Evaluation

In another investigation focusing on breast cancer cell lines, derivatives containing the thiazole moiety were tested for their ability to inhibit cell proliferation. The findings indicated that certain modifications resulted in enhanced cytotoxicity and selectivity towards cancerous cells compared to normal cells.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-ethyl-4-methyl-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

- N-(4-bromophenyl)-3-ethyl-4-methyl-1,3-thiazol-2-imine

- N-(4-fluorophenyl)-3-ethyl-4-methyl-1,3-thiazol-2-imine

- N-(4-methylphenyl)-3-ethyl-4-methyl-1,3-thiazol-2-imine

Uniqueness

N-(4-chlorophenyl)-3-ethyl-4-methyl-2,3-dihydro-1,3-thiazol-2-imine is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.

Biological Activity

N-(4-chlorophenyl)-3-ethyl-4-methyl-2,3-dihydro-1,3-thiazol-2-imine is a thiazole derivative that has garnered attention for its potential biological activities. This article compiles the findings from various studies to provide a comprehensive overview of its biological properties, synthesis methods, and potential applications.

Chemical Structure and Synthesis

This compound can be synthesized through various eco-friendly methods. One notable approach involves the use of recyclable cross-linked polymeric catalysts which enhance the efficiency of the synthesis process while minimizing environmental impact . The compound's structure is characterized by a thiazole ring substituted with a 4-chlorophenyl group and an ethyl and methyl group at specific positions.

Antimicrobial Properties

Numerous studies have reported on the antimicrobial activity of thiazole derivatives, including this compound. In vitro evaluations have demonstrated significant effectiveness against various bacterial strains. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 µg/mL | 0.50 µg/mL |

| Escherichia coli | 0.30 µg/mL | 0.60 µg/mL |

| Pseudomonas aeruginosa | 0.35 µg/mL | 0.70 µg/mL |

These results indicate that the compound exhibits strong bactericidal properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has also explored the anticancer potential of thiazole derivatives. A study indicated that this compound showed cytotoxic effects against several cancer cell lines. The compound's mechanism may involve the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase activity in treated cells.

Case Studies

- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load over a 24-hour period compared to control groups.

- Case Study on Cancer Cell Lines : The compound was evaluated in vitro against MCF-7 breast cancer cells and A549 lung cancer cells. Results showed that at concentrations of 10 µM and above, there was a marked decrease in cell viability after 48 hours of exposure.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of N-(4-chlorophenyl)-3-ethyl-4-methyl-2,3-dihydro-1,3-thiazol-2-imine?

- Methodology : The compound is synthesized via cyclocondensation of asymmetric thiourea derivatives with α-bromo-4-R1-acetophenones in ethanol under reflux. For example, hydrobromide derivatives of analogous thiazol-2-imines are prepared by reacting substituted phenylisothiocyanates with propan-3-amine, followed by bromination and cyclization steps .

- Key Steps :

- Formation of asymmetric thioureas via phenylisothiocyanate and amine reactions.

- Cyclization with α-bromoacetophenones (3 hours in ethanol).

- Purification via recrystallization (e.g., ethanol) and characterization by NMR and elemental analysis .

Q. How is the molecular structure of this compound confirmed experimentally?

- Techniques :

- ¹H/¹³C NMR Spectroscopy : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.09–7.68 ppm, thiazole protons at δ 4.71–5.93 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and hydrogen bonding patterns (e.g., graph-set analysis for intermolecular interactions) .

- Elemental Analysis : Validates purity and stoichiometry (e.g., %N calculated vs. found) .

Advanced Research Questions

Q. What computational strategies predict the bioactivity of this compound against angiotensin II receptors?

- Approach :

- Molecular Docking : AutoDock 4.2.6 is used to simulate ligand-receptor interactions (e.g., PDB: 3R8A). Scoring functions (e.g., Gibbs free energy, hydrogen bonding) prioritize compounds with high affinity .

- Key Interactions : The thiazole ring and imino nitrogen form hydrogen bonds with residues (e.g., Tyr-35, His-6), while alkyl/phenyl groups engage in hydrophobic contacts .

Q. How do structural modifications (e.g., substituents on phenyl rings) influence pharmacological activity?

- SAR Insights :

- Electron-Withdrawing Groups (e.g., -Br, -CF₃) : Enhance receptor binding via electrostatic interactions. For example, 4-bromophenyl derivatives exhibit higher affinity than methoxy-substituted analogs .

- Alkyl Chain Length : Longer chains (e.g., prop-2-en-1-yl) improve membrane permeability but may reduce solubility .

- Experimental Design : Systematic synthesis of analogs with controlled substituent variations, followed by in vitro/in vivo bioassays and docking studies .

Q. How can contradictions between computational predictions and experimental results be resolved?

- Case Study : A compound with high docking scores but low in vivo efficacy may suffer from poor pharmacokinetics (e.g., metabolic instability).

- Resolution :

- ADMET Modeling : Predicts absorption, distribution, and metabolism using tools like SwissADME.

- Pharmacological Profiling : Measures plasma half-life, protein binding, and metabolite identification .

Methodological Challenges & Innovations

Q. What advanced spectroscopic or computational tools analyze electronic properties of the thiazole ring?

- Tools :

- Multiwfn : Calculates electrostatic potential surfaces (EPS) and electron localization functions (ELF) to map nucleophilic/electrophilic sites on the thiazole ring .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study tautomerism (e.g., thione-thiol equilibrium) .

Q. How is crystallographic data utilized to optimize synthesis conditions?

- Application : SHELX-refined structures reveal packing motifs (e.g., π-π stacking of aromatic rings) that inform solvent choice (e.g., ethanol vs. acetonitrile) for recrystallization to enhance yield .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.